12H-Benzo[b]phenothiazine
Overview
Description
12H-Benzo[b]phenothiazine is a heterocyclic compound with the molecular formula C16H11NS. It is a derivative of phenothiazine, characterized by the fusion of a benzene ring to the phenothiazine core. This compound is known for its unique structural properties and has been widely studied for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12H-Benzo[b]phenothiazine can be synthesized through several methods. One common approach involves the condensation of 2-aminobiphenyl with sulfur in the presence of a dehydrating agent. Another method includes the cyclization of 2-aminodiphenyl sulfide under acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient production. The process typically includes the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 12H-Benzo[b]phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
12H-Benzo[b]phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12H-Benzo[b]phenothiazine involves its interaction with various molecular targets and pathways:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, contributing to its therapeutic effects in psychiatric disorders.
Oxidative Stress Pathways: The compound can induce oxidative stress in microbial cells, leading to their death.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Dibenzo[b,i]phenothiazine: A derivative with extended conjugation, offering different photophysical properties.
Naphtho[2,3-b]phenothiazine: Another derivative with unique structural and electronic properties.
Uniqueness: 12H-Benzo[b]phenothiazine stands out due to its specific structural features, which confer unique electronic and photophysical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research .
Properties
IUPAC Name |
12H-benzo[b]phenothiazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NS/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKDFAWZFVGWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948698 | |
Record name | 12H-Benzo[b]phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258-08-2 | |
Record name | 12H-Benzo[b]phenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12H-Benzo[b]phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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